
Calcium(2+), (1,2-ethanediylbis(oxy-2,1-ethanediyloxy)-2,1-phenylene)bis(ethyl tricyclo(3.3.1.1(sup 3,7))dec-1-ylphosphoramidate))-, diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Calcium(2+), (1,2-ethanediylbis(oxy-2,1-ethanediyloxy)-2,1-phenylene)bis(ethyl tricyclo(3311(sup 3,7))dec-1-ylphosphoramidate))-, diperchlorate” is a complex organophosphorus compound It features a calcium ion coordinated with a bisphosphoramidate ligand, which includes a phenylene group and tricyclodecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the bisphosphoramidate ligand and its subsequent coordination with calcium ions. Typical reaction conditions might include:
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Lewis acids or bases to facilitate ligand coordination.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such complex compounds would require:
High-purity reagents: To ensure the quality and consistency of the final product.
Controlled environments: To maintain reaction conditions and prevent contamination.
Scalable processes: Techniques such as continuous flow synthesis might be employed to produce larger quantities efficiently.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The tricyclodecyl groups could be oxidized under strong oxidizing conditions.
Substitution: The phenylene group might participate in electrophilic aromatic substitution reactions.
Coordination: The calcium ion can form complexes with other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Electrophiles: For substitution reactions, reagents like halogens or nitro compounds.
Ligands: For coordination reactions, ligands such as ethylenediamine or crown ethers.
Major Products
Oxidation products: Oxidized derivatives of the tricyclodecyl groups.
Substitution products: Phenylene derivatives with various substituents.
Coordination complexes: New complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Delivery: The compound could be explored for its ability to deliver calcium ions in biological systems.
Biochemical Research: Used as a probe or reagent in studying calcium-dependent processes.
Industry
Polymer Science:
Electronics: Use in the development of advanced electronic materials.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: The calcium ion might activate substrates through coordination, facilitating various reactions.
Drug Delivery: The compound could release calcium ions in a controlled manner, interacting with biological targets such as calcium channels or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Calcium bisphosphonates: Compounds like alendronate or risedronate, used in treating bone diseases.
Organophosphorus compounds: Such as phosphoramidates and phosphonates, with various industrial and biological applications.
Uniqueness
Structural Complexity: The presence of tricyclodecyl groups and a phenylene backbone makes this compound unique.
Propiedades
Número CAS |
135719-18-5 |
|---|---|
Fórmula molecular |
C42H62CaCl2N2O18P2 |
Peso molecular |
1055.9 g/mol |
Nombre IUPAC |
calcium;N-[[2-[2-[2-[2-[2-[(1-adamantylamino)-ethoxyphosphoryl]oxyphenoxy]ethoxy]ethoxy]ethoxy]phenoxy]-ethoxyphosphoryl]adamantan-1-amine;diperchlorate |
InChI |
InChI=1S/C42H62N2O10P2.Ca.2ClHO4/c1-3-51-55(45,43-41-25-31-19-32(26-41)21-33(20-31)27-41)53-39-11-7-5-9-37(39)49-17-15-47-13-14-48-16-18-50-38-10-6-8-12-40(38)54-56(46,52-4-2)44-42-28-34-22-35(29-42)24-36(23-34)30-42;;2*2-1(3,4)5/h5-12,31-36H,3-4,13-30H2,1-2H3,(H,43,45)(H,44,46);;2*(H,2,3,4,5)/q;+2;;/p-2 |
Clave InChI |
NAPPLPSHCUAOSU-UHFFFAOYSA-L |
SMILES canónico |
CCOP(=O)(NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4OCCOCCOCCOC5=CC=CC=C5OP(=O)(NC67CC8CC(C6)CC(C8)C7)OCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


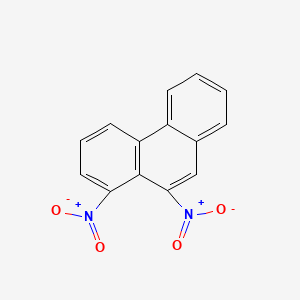
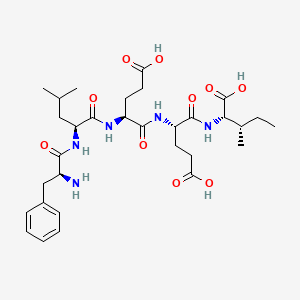
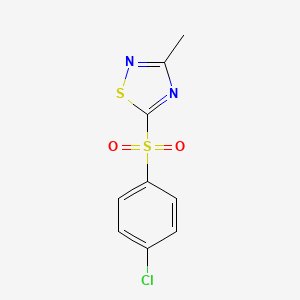
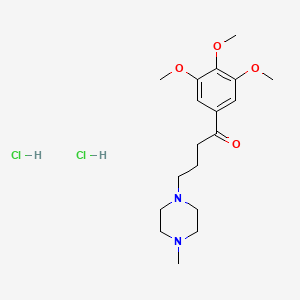
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
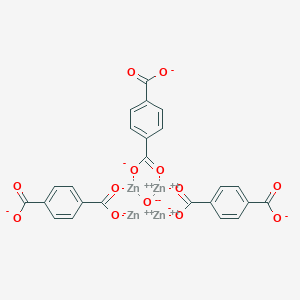
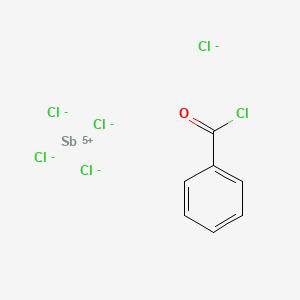
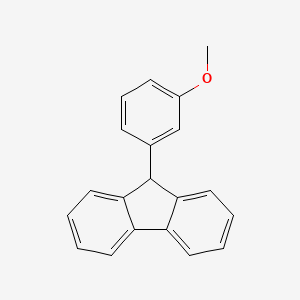
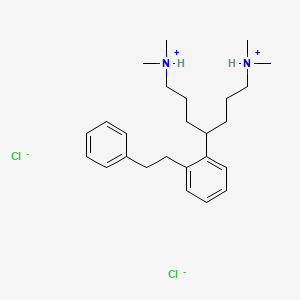
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
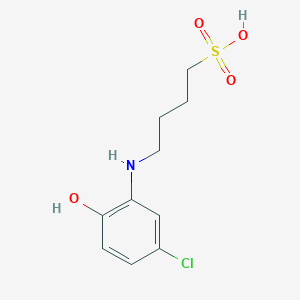

![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
